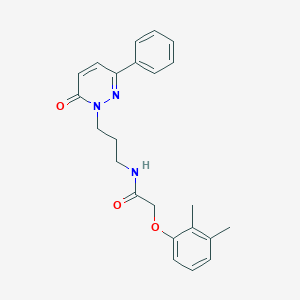
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including the types of bonds it contains (covalent, ionic, etc.), its molecular geometry, and any notable structural features.Chemical Reactions Analysis
This would involve a description of the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).Applications De Recherche Scientifique
Antimicrobial and Anthelmintic Activity
Research has shown that derivatives of similar acetamide compounds have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibited significant biological activities against a range of pathogens. These findings suggest potential applications of related compounds in developing new antimicrobial and anthelmintic agents (Khan et al., 2019).
Synthesis and Characterization for Pesticidal Applications
Several N-derivatives of similar phenoxyacetamide compounds have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This suggests that structurally related compounds might also be developed and characterized for pesticidal applications, offering a pathway to novel agricultural chemicals with potentially unique modes of action (Olszewska et al., 2011).
Anticancer Drug Development
The synthesis and structural elucidation of compounds similar to the one have been pursued for anticancer applications. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its anticancer activity confirmed by in silico modeling, targeting specific cancer receptors. This illustrates the compound's potential application in the synthesis and development of new anticancer drugs (Sharma et al., 2018).
Environmental Applications
Compounds with acetamide frameworks have been explored for environmental applications, such as the sensitive detection of carbonyl compounds in water samples. The use of specific acetamide derivatives as molecular probes for trace measurement highlights potential applications in environmental monitoring and analysis (Houdier et al., 2000).
Safety And Hazards
This would involve a description of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, etc.
I hope this general approach is helpful. If you have any specific questions about a different compound, feel free to ask!
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-8-6-11-21(18(17)2)29-16-22(27)24-14-7-15-26-23(28)13-12-20(25-26)19-9-4-3-5-10-19/h3-6,8-13H,7,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKXVRLEDUGMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

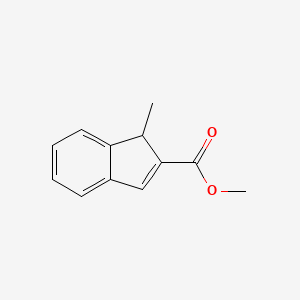
![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)
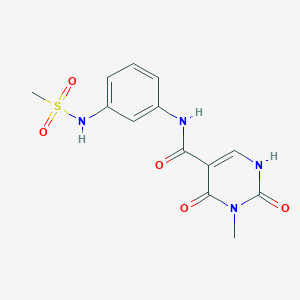
![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)
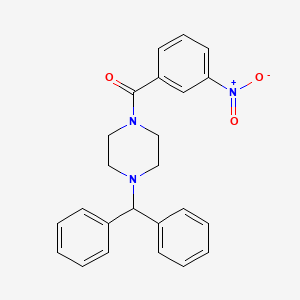
![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)
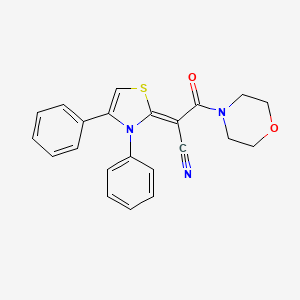
![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)
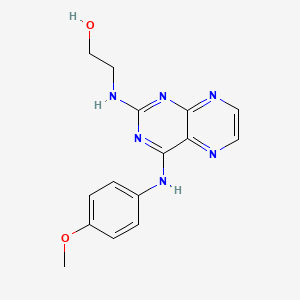
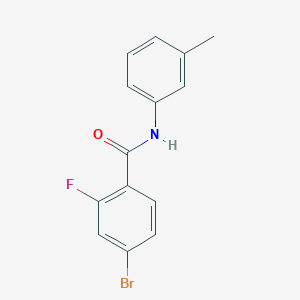
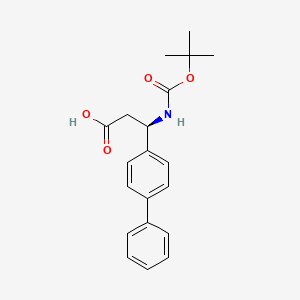
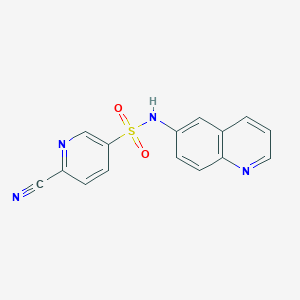
![8-Benzyl-1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)
